4-amino-5-(2-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-amino-5-(2-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C11H14N4O2S and its molecular weight is 266.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
A study conducted by Bektaş et al. (2007) described the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally related to "4-amino-5-(2-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol". These compounds were evaluated for their antimicrobial activities, with some showing good or moderate activities against tested microorganisms. This research highlights the potential of 1,2,4-triazole derivatives in the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer Evaluation
Another significant application involves the anticancer evaluation of 1,2,4-triazole derivatives. Bekircan et al. (2008) synthesized new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives from a precursor similar to the mentioned compound and tested them against a panel of 60 cancer cell lines. Four of these compounds demonstrated potential anticancer activity, highlighting the importance of 1,2,4-triazole derivatives in cancer research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Material Science Applications
The compound has also been studied for its application in material science, particularly in the synthesis and characterization of new materials with desirable physical properties. Nadeem et al. (2017) synthesized and characterized a derivative for its photophysical properties, demonstrating its potential in developing materials with specific luminescent and nonlinear optical properties (Nadeem, Yunus, Bhatti, Ayub, Mehmood, & Saif, 2017).
Corrosion Inhibition
Chauhan et al. (2019) explored the application of a derivative as a corrosion inhibitor for copper, demonstrating its effectiveness in protecting copper surfaces from corrosion in saline environments. This study highlights the potential of such compounds in the development of new corrosion inhibitors (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).
Mechanism of Action
Target of Action
It is suggested that similar compounds play a role in the treatment of depression . They are often involved in the modulation of neurotransmitters such as serotonin, dopamine, and norepinephrine .
Mode of Action
Similar compounds are known to prevent the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine by binding to monoamine oxidase . This action elevates their levels in nerve endings, potentially aiding antidepressant effects by prolonging their activity in the central nervous system .
Biochemical Pathways
Similar compounds are known to influence the monoaminergic system, affecting the levels of neurotransmitters in the central nervous system .
Result of Action
Similar compounds are known to elevate the levels of key neurotransmitters in nerve endings, potentially aiding antidepressant effects .
Properties
IUPAC Name |
4-amino-3-[(2-ethoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-2-16-8-5-3-4-6-9(8)17-7-10-13-14-11(18)15(10)12/h3-6H,2,7,12H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBMYEXIYXAMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2=NNC(=S)N2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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